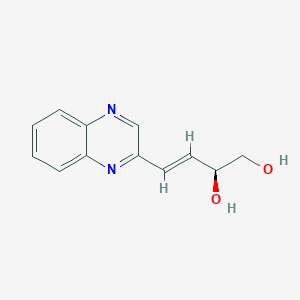

4-(2-Quinoxalinyl-3-butene-1,2-diol

Description

Contextualization of Quinoxaline (B1680401) Scaffolds in Advanced Organic Synthesis

The quinoxaline scaffold, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged structure in organic synthesis and medicinal chemistry. rsc.orgbenthamdirect.commdpi.com Quinoxaline derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.comnih.govnih.gov This has led to intensive research into the development of novel synthetic methodologies to access functionalized quinoxalines. rsc.orgtandfonline.com The versatility of the quinoxaline ring system allows for the introduction of various substituents, enabling the fine-tuning of its electronic and steric properties. researchgate.net This adaptability makes it a valuable building block for creating complex molecules with specific functions. tandfonline.com

The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net Modern synthetic approaches focus on greener and more efficient methods, employing a variety of catalysts and reaction conditions. mdpi.comnih.gov The continued interest in quinoxaline chemistry underscores its importance in the development of new materials and therapeutic agents. rsc.orgmdpi.com

Relevance of Butene-1,2-diol Moieties in Contemporary Chemical Research

The butene-1,2-diol moiety is a versatile four-carbon diol containing a double bond. The presence of two hydroxyl groups and a C=C bond allows for a variety of chemical transformations, making it a useful synthon in organic synthesis. ontosight.ai Specifically, butene-1,2-diols can serve as precursors to various other functionalized molecules through reactions such as oxidation, reduction, and epoxidation.

But-3-ene-1,2-diol, a constitutional isomer of the moiety in the title compound, has been studied as an inhibitor of coenzyme B12-dependent glycerol (B35011) dehydratase. nih.gov This highlights the potential for butene-diol structures to interact with biological systems. The synthesis of enantiomerically pure butene-1,2-diols is an area of active research, as the stereochemistry of the hydroxyl groups can significantly influence the biological activity and physical properties of the resulting molecules. nih.govchemicalbook.com

Hypotheses on Synthetic Challenges and Opportunities for Novel Diols

The synthesis of 4-(2-Quinoxalinyl-3-butene-1,2-diol) presents unique challenges and opportunities. A primary challenge lies in the controlled introduction of the butene-1,2-diol moiety onto the quinoxaline scaffold. A plausible synthetic strategy could involve the reaction of a 2-lithiated or 2-Grignard quinoxaline derivative with a suitable four-carbon electrophile containing the diol or a protected diol functionality. Alternatively, a palladium-catalyzed cross-coupling reaction between a 2-haloquinoxaline and a butene-1,2-diol derivative could be explored.

A significant opportunity resides in the potential for stereoselective synthesis. The development of methods to control the stereochemistry of the two adjacent hydroxyl groups in the butene-1,2-diol chain would be of great academic interest. This could potentially be achieved through the use of chiral catalysts or starting materials. The resulting stereoisomers could exhibit different biological activities and physical properties, opening up new avenues for research.

Overview of Precedent Research in Related Heterocyclic Diol Architectures

While specific research on this compound) is not widely documented, studies on related heterocyclic diol architectures provide valuable context. For instance, the synthesis of nucleoside analogues containing a quinoxaline moiety has been reported, with some demonstrating antiviral activity. mdpi.com These structures, while different, share the common feature of a heterocyclic base linked to a polyol chain.

Furthermore, research into the synthesis of quinoxaline di-N-oxides has shown that these compounds can serve as precursors for further functionalization. wmich.edu This suggests that a similar strategy could potentially be employed to introduce a diol-containing side chain. The broader field of heterocyclic chemistry offers numerous examples of the synthesis and application of molecules containing both an N-heterocycle and multiple hydroxyl groups, providing a foundation for future investigations into quinoxaline-based diols. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,2S)-4-quinoxalin-2-ylbut-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-7,10,15-16H,8H2/b6-5+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLSCIVPFGAFEP-PORFMDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C/[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of 4 2 Quinoxalinyl 3 Butene 1,2 Diol

Precursor Design and Synthesis for Quinoxaline (B1680401) Substructures

The initial phase in the synthesis of the target molecule involves the construction of a suitable quinoxaline precursor. The key functionalities to be installed are either a carbaldehyde or a methyl group at the 2-position of the quinoxaline ring, which can then be elaborated to form the butene side chain.

Preparation of Substituted 2-Quinoxaline Carbaldehydes

2-Quinoxaline carbaldehydes are versatile intermediates that can be prepared through several synthetic routes. A primary method involves the oxidation of the corresponding 2-methylquinoxalines. Various oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) being a classical and effective choice. The reaction is typically carried out in a suitable solvent such as dioxane or acetic acid.

Another approach to 2-quinoxaline carbaldehydes is through the reduction of quinoxaline-2-carboxylic acid derivatives, such as esters or acid chlorides. The reduction of a quinoxaline-2-carbonyl chloride with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride can yield the desired aldehyde. Intramolecular cyclization of specific precursors can also lead to the formation of fused quinoxaline systems containing an aldehyde group. masterorganicchemistry.com

Routes to Functionalized 2-Methylquinoxalines

The synthesis of 2-methylquinoxalines is a well-established process, often serving as the entry point to more complex derivatives. The most common and direct method is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, in this case, a pyruvaldehyde derivative. nih.govnih.gov This reaction can be catalyzed by acids or performed under thermal conditions. nih.gov

Modern synthetic protocols have focused on developing milder and more efficient catalytic systems. For instance, various metal catalysts have been shown to promote the synthesis of quinoxalines under milder conditions. organic-chemistry.org A notable development is the use of manganese-catalyzed dehydrogenative coupling of glycerol (B35011) with amines to produce substituted 2-methylquinoxalines. nih.gov Iridium complexes bearing N-heterocyclic carbene ligands have also been successfully employed for the synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol and 1,2-phenylenediamines. organic-chemistry.org

Furthermore, metal-free approaches have been developed. For example, a facile functionalization of C(sp³)–H bonds and tandem cyclization can be used to synthesize quinoline (B57606) derivatives from 2-methylquinolines, and this methodology can be extended to quinoxalines. nih.govrsc.org These methods offer an environmentally friendly alternative to traditional transition-metal-catalyzed reactions. organic-chemistry.orgrsc.org

| Catalyst/Reagent | Starting Materials | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Manganese Complex | Glycerol, o-phenylenediamines | Dehydrogenative coupling | Utilizes biomass-derived feedstock | nih.gov |

| Iridium-NHC Complex | Glycerol, 1,2-phenylenediamines | Reflux in 2,2,2-trifluoroethanol | Efficient catalytic system | organic-chemistry.org |

| Metal-Free (I₂/TBHP) | 2-Styrylanilines, 2-methylquinolines | Tandem cyclization | Avoids transition metals | nih.govrsc.org |

| Classic Condensation | o-phenylenediamine, pyruvaldehyde | Acid catalyst, high temperature | Traditional, well-established method | nih.govnih.gov |

Synthetic Pathways for the Butene-1,2-diol Moiety Formation

With a suitable quinoxaline precursor in hand, the next stage is the formation of the butene-1,2-diol side chain. A logical approach involves the creation of an alkene (a vinyl- or allyl-quinoxaline) followed by dihydroxylation. A Wittig reaction between 2-quinoxaline carbaldehyde and an appropriate phosphorus ylide, such as that derived from allyl bromide, would generate the necessary but-3-enyl side chain. masterorganicchemistry.comorganic-chemistry.orgopenstax.orglibretexts.orglibretexts.org Subsequent dihydroxylation of the terminal double bond would then yield the target molecule.

Diastereoselective and Enantioselective Alkene Hydroxylation Approaches

The dihydroxylation of the alkene precursor is a critical step that introduces the chiral centers of the butene-1,2-diol moiety. Both diastereoselective and enantioselective methods are available to control the stereochemistry of this transformation.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. nih.govorganic-chemistry.orgCurrent time information in Bangalore, IN. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. nih.govgoogle.com The reaction is typically carried out using a pre-packaged mixture of reagents known as AD-mix. Two complementary versions are available: AD-mix-α, which contains the ligand (DHQ)₂PHAL, and AD-mix-β, which contains (DHQD)₂PHAL, providing access to either enantiomer of the diol product. nih.gov

The reaction proceeds through a catalytic cycle where the osmium tetroxide, complexed to the chiral ligand, undergoes a [3+2] cycloaddition with the alkene to form an osmate ester. google.com Hydrolysis of this intermediate releases the diol and a reduced osmium species, which is then re-oxidized by a stoichiometric co-oxidant, typically potassium ferricyanide(III), to regenerate the active osmium(VIII) catalyst. rsc.orggoogle.com The choice of AD-mix dictates the face of the alkene to which the hydroxyl groups are delivered, and a mnemonic device developed by Sharpless allows for the prediction of the stereochemical outcome based on the substitution pattern of the alkene. Current time information in Bangalore, IN.

| AD-mix | Chiral Ligand | Typical Stereochemical Outcome |

|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | Delivers hydroxyl groups to the α-face of the alkene |

| AD-mix-β | (DHQD)₂PHAL | Delivers hydroxyl groups to the β-face of the alkene |

For cases where enantioselectivity is not required, or for specific diastereoselective applications, catalytic syn-dihydroxylation using osmium tetroxide without a chiral ligand is a highly effective method. The Upjohn dihydroxylation is a classic example of this approach, which employs a catalytic amount of osmium tetroxide with a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO). organic-chemistry.orgucla.edu

The mechanism involves the syn-addition of osmium tetroxide to the alkene to form a cyclic osmate ester. libretexts.orgkhanacademy.orgyoutube.com The co-oxidant then facilitates the hydrolysis of the osmate ester to the diol and re-oxidizes the resulting osmium(VI) species back to osmium(VIII), thus turning over the catalytic cycle. ucla.edu This method reliably produces syn-diols. libretexts.orgucla.edukhanacademy.orgyoutube.com While not enantioselective in the absence of a chiral ligand, the inherent diastereoselectivity of the syn-addition is a key feature of this transformation.

Metal-Catalyzed Oxidative Diol Formation

A primary method for introducing a diol functionality onto an alkene is through metal-catalyzed oxidation. This approach would typically be employed in the final step of the synthesis, starting from a precursor such as 2-(but-3-en-1-yl)quinoxaline. The dihydroxylation of the alkene can be achieved using various metal-based reagents, with osmium tetroxide (OsO₄) being a classic and highly effective catalyst for syn-dihydroxylation.

The reaction proceeds via the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. Due to the toxicity and cost of osmium tetroxide, catalytic amounts are used in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), to regenerate the OsO₄ in situ.

Table 1: Representative Conditions for Metal-Catalyzed Dihydroxylation

| Catalyst System | Co-oxidant | Solvent | Typical Temperature | Stereochemistry |

| OsO₄ (catalytic) | N-Methylmorpholine N-oxide (NMO) | Acetone (B3395972)/Water | 0 °C to Room Temp. | Syn (cis) |

| OsO₄ (catalytic) | K₃[Fe(CN)₆] / K₂CO₃ | t-BuOH/Water | Room Temp. | Syn (cis) |

| KMnO₄ (cold, dilute) | Base (e.g., NaOH) | Water/t-BuOH | < 5 °C | Syn (cis) |

For the synthesis of 4-(2-Quinoxalinyl)-3-butene-1,2-diol, this method offers a direct route from an unsaturated precursor, with predictable stereochemical outcomes. The choice of catalytic system can be optimized to manage costs and environmental impact while achieving high yields.

Aldol (B89426) Condensation Strategies Leading to Unsaturated Diols

Aldol condensation is a powerful carbon-carbon bond-forming reaction that can be adapted to synthesize β-hydroxy carbonyl compounds, which are precursors to unsaturated diols. iitk.ac.in In this strategy, quinoxaline-2-carboxaldehyde would serve as the electrophilic aldehyde partner. nih.gov This would react with the enolate of a suitable three-carbon carbonyl compound, such as acetone or propanal, under basic or acidic conditions. iitk.ac.inkhanacademy.org

The initial product is a β-hydroxy ketone or aldehyde. For instance, a crossed-aldol condensation between quinoxaline-2-carboxaldehyde and acetone would yield 4-hydroxy-4-(2-quinoxalinyl)butan-2-one. iitk.ac.in Subsequent reduction of the ketone functionality using a reducing agent like sodium borohydride (B1222165) (NaBH₄) would produce the saturated diol. To obtain the target unsaturated diol, the initial aldol addition product can be dehydrated to form an α,β-unsaturated ketone, followed by a selective reduction of the carbonyl group.

The reaction is catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. youtube.com This enolate then attacks the electrophilic carbonyl carbon of the quinoxaline-2-carboxaldehyde. khanacademy.org

Table 2: Aldol Condensation Approach Summary

| Step | Reactants | Catalyst/Reagent | Intermediate/Product |

| 1. Aldol Condensation | Quinoxaline-2-carboxaldehyde, Acetone | NaOH or KOH | 4-hydroxy-4-(2-quinoxalinyl)butan-2-one |

| 2. Dehydration (optional) | Aldol Adduct | Acid or Base (with heat) | 4-(2-Quinoxalinyl)but-3-en-2-one |

| 3. Reduction | Carbonyl intermediate | NaBH₄ | 4-(2-Quinoxalinyl)-butane-1,2-diol or 4-(2-Quinoxalinyl)-3-butene-1,2-diol |

This multi-step approach offers versatility in building the carbon skeleton and introducing the required functional groups in a controlled manner.

Grignard or Organolithium Additions Followed by Functional Group Transformations

The use of organometallic reagents like Grignard or organolithium reagents provides another robust method for carbon-carbon bond formation. libretexts.org This strategy involves the reaction of a quinoxalinyl organometallic species with an appropriate electrophile, or the reaction of an organometallic reagent with a quinoxaline-based electrophile.

A plausible route involves the reaction of a Grignard reagent, such as vinylmagnesium bromide, with quinoxaline-2-carboxaldehyde. This 1,2-addition reaction would form 1-(2-quinoxalinyl)prop-2-en-1-ol. libretexts.org The subsequent step would be the dihydroxylation of the terminal alkene, as described in section 2.2.1.3, to yield the target diol.

Alternatively, a Grignard reagent could be prepared from a 2-haloquinoxaline, which could then react with an electrophile like glyceraldehyde acetonide or a similar protected three-carbon synthon containing an aldehyde. nih.govyoutube.com Subsequent deprotection would reveal the diol functionality.

Table 3: Grignard Reaction Strategy

| Reactant 1 (Organometallic) | Reactant 2 (Electrophile) | Initial Product | Subsequent Steps |

| Vinylmagnesium Bromide | Quinoxaline-2-carboxaldehyde | 1-(2-Quinoxalinyl)prop-2-en-1-ol | Dihydroxylation of the alkene |

| 2-Quinoxalinylmagnesium Bromide | Glyceraldehyde Acetonide | Protected diol adduct | Acidic workup for deprotection |

These organometallic routes are highly effective for creating the fundamental carbon framework of the target molecule. youtube.com

Cross-Coupling Reactions for Quinoxaline-Butenediol Linkage

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. wikipedia.org These methods can be employed to directly link a pre-functionalized quinoxaline ring with a butenediol side chain.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.com To synthesize 4-(2-Quinoxalinyl)-3-butene-1,2-diol, this could involve coupling a 2-haloquinoxaline (e.g., 2-chloro- or 2-bromoquinoxaline) with a suitable butenediol-derived boronic ester. nih.govrsc.org

The butenediol component would need to be prepared separately as a boronic acid or, more commonly, a stable pinacol (B44631) boronate ester. nih.govyoutube.com This reagent could be synthesized from precursors like but-3-ene-1,2-diol. The coupling reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate or potassium phosphate. nih.gov

Table 4: Typical Suzuki-Miyaura Coupling Conditions

| Quinoxaline Substrate | Boron Reagent | Palladium Catalyst | Base | Solvent |

| 2-Bromoquinoxaline | (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-ene-1,2-diol | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water |

| 2-Chloroquinoxaline | But-3-ene-1,2-diol boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane |

The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling a highly attractive and powerful strategy. youtube.com

Heck and Sonogashira Coupling Adaptations

The Heck reaction creates a bond between an aryl or vinyl halide and an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org In this context, a 2-haloquinoxaline could be coupled directly with but-3-ene-1,2-diol. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. A key consideration in the Heck reaction is regioselectivity, with the coupling generally occurring at the less substituted carbon of the alkene double bond. mdpi.com

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, could also be adapted. This would involve coupling a 2-haloquinoxaline with but-3-yn-1,2-diol. The resulting alkynic diol would then need to be selectively reduced, for example, using Lindlar's catalyst, to furnish the cis-(Z)-alkene of the target butenediol.

Table 5: Heck and Sonogashira Coupling Approaches

| Reaction | Quinoxaline Substrate | Coupling Partner | Catalyst System | Product Type |

| Heck Reaction | 2-Bromoquinoxaline | But-3-ene-1,2-diol | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkenyl quinoxaline |

| Sonogashira Coupling | 2-Iodoquinoxaline | But-3-yn-1,2-diol | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl quinoxaline |

These methods provide direct routes to form the vinylic linkage, with the Sonogashira approach offering a pathway to the Z-isomer specifically after reduction.

Wittig Olefination Variants for Vinylic Linkages

The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone to form a C=C double bond. masterorganicchemistry.comyoutube.com For the target molecule, the synthesis would involve reacting quinoxaline-2-carboxaldehyde with a custom-prepared phosphorus ylide derived from a protected 3-phosphonium salt of propan-1,2-diol.

The ylide is generated by treating the corresponding phosphonium (B103445) salt with a strong base, such as n-butyllithium (n-BuLi) or potassium carbonate. semanticscholar.org The geometry of the resulting alkene (E or Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. masterorganicchemistry.comsemanticscholar.org After the olefination step, a deprotection step would be necessary to reveal the diol.

Table 6: Wittig Reaction Components

| Carbonyl Component | Phosphorus Ylide Precursor | Base for Ylide Generation | Key Intermediate |

| Quinoxaline-2-carboxaldehyde | (2,3-dihydroxypropyl)triphenylphosphonium bromide (protected) | n-Butyllithium | Protected 4-(2-Quinoxalinyl)-3-butene-1,2-diol |

This method is highly reliable for establishing the carbon-carbon double bond with good control over its position. youtube.com

Chiral Synthesis Approaches for Stereoisomeric Control

The presence of two chiral centers in the 1,2-diol moiety of 4-(2-Quinoxalinyl-3-butene-1,2-diol necessitates stereoselective synthetic strategies to access specific enantiomers and diastereomers. Such control is paramount as different stereoisomers can possess vastly different biological activities.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established strategy for inducing asymmetry in chemical reactions. In the context of synthesizing chiral diols, a chiral auxiliary can be temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent dihydroxylation reaction. While specific examples for this compound) are not extensively documented, the general principle can be applied. For instance, a chiral auxiliary could be attached to a precursor of the butene chain, influencing the facial selectivity of an asymmetric dihydroxylation step.

A pertinent example of this approach in a broader context is the use of chiral diol-based organocatalysts. nih.gov For instance, BINOL derivatives have been successfully employed to catalyze asymmetric allylboration reactions of ketones, yielding tertiary homoallylic alcohols with high enantioselectivity. nih.gov This methodology could be adapted to introduce the chiral diol functionality in a precursor to the target quinoxaline derivative.

Organocatalytic and Biocatalytic Pathways to Enantiopure Forms

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for the synthesis of enantiopure compounds, offering mild and environmentally benign alternatives to traditional metal-based catalysis. rsc.orgrsc.org

Organocatalysis: Organocatalysts, such as proline derivatives and chiral phosphoric acids, can facilitate the enantioselective formation of C-C and C-O bonds. rsc.orgacs.org For the synthesis of chiral diols, organocatalytic methods have been developed for the asymmetric aldol reaction, which can produce chiral 1,3-keto alcohols that can be subsequently reduced to 1,3-diols with high enantiomeric purity. acs.orgnih.gov While this applies to 1,3-diols, similar principles can be envisioned for the synthesis of 1,2-diols through other organocatalytic transformations. For example, organocatalytic syn-diacetoxylation of alkenes using aryl iodides as catalysts has been shown to produce vicinal diols with high diastereoselectivity after hydrolysis. organic-chemistry.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity and are increasingly utilized in industrial chemical synthesis. acs.org For the synthesis of enantiopure diols, several biocatalytic approaches are available. Dihydroxylation of alkenes can be achieved using enzymes like styrene (B11656) monooxygenases (SMOs), which have been used for the asymmetric epoxidation of olefins, followed by hydrolysis to the corresponding diol. acs.org Additionally, a two-step biocatalytic process combining a carboligase and an alcohol dehydrogenase has been used to produce all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) from inexpensive aldehydes. acs.org This modular approach could be adapted for the synthesis of this compound) by employing a suitable quinoxaline-containing aldehyde as a starting material. Furthermore, microorganisms such as Corynebacterium oxydans can be used for the monoacetylation of prochiral diols, providing a route to chiral monoacetates which are valuable intermediates. google.com The biological synthesis of various diols has also been demonstrated by expanding amino acid metabolism in E. coli. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and selectivity of the synthesis of this compound) are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, pressure, and catalyst system is crucial for maximizing the yield and purity of the desired product.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly influence reaction rates and selectivities. numberanalytics.com In the synthesis of quinoxaline derivatives, a variety of solvents have been explored. For instance, in the microdroplet synthesis of quinoxalines, a methanol-water mixture (1:1 v/v) was found to provide the best conversion efficiency. nih.gov In other studies on quinoxaline synthesis, water has been shown to be an effective solvent, particularly when using catalysts like β-cyclodextrin or nano-Fe3O4. researchgate.netrsc.org The use of aqueous media is also advantageous from a green chemistry perspective. rsc.org

For dihydroxylation reactions, the solvent can impact both the rate and stereoselectivity. numberanalytics.com In asymmetric dihydroxylation reactions, solvent systems such as tetrahydrofuran/water have been used, and the ratio of these co-solvents can influence the aggregation of chiral ligands, thereby affecting the enantioselectivity. nih.gov

Temperature and Pressure Optimization for Maximized Conversion

Temperature is a critical parameter that affects reaction kinetics. numberanalytics.com While higher temperatures generally lead to faster reaction rates, they can also promote side reactions and decomposition, leading to lower yields. researchgate.net For the synthesis of quinoxaline derivatives, reactions have been carried out at room temperature, as well as under reflux and microwave irradiation conditions. acs.orgudayton.edu The optimal temperature will depend on the specific synthetic route and catalyst system employed.

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or in cases where it can influence the transition state geometry. High-pressure studies on heterocyclic compounds like pyrimidine (B1678525) have shown that pressure can induce phase transitions and chemical reactions, including ring-opening. researchgate.netnih.gov While not commonly a primary optimization parameter for quinoxaline synthesis under standard laboratory conditions, its effect on specific transformations, especially those involving volume changes, should not be entirely discounted.

Catalyst Loading and Ligand Design for Improved Efficiency

The efficiency of catalytic reactions is directly related to the catalyst loading and the design of the associated ligands. nih.gov In the synthesis of quinoxalines, various catalytic systems have been developed, including those based on iodine, nano-Fe3O4, and cobalt nanoparticles. rsc.orgnih.gov Optimizing the catalyst loading is a key aspect of process development to minimize cost and waste. For example, in the synthesis of indeno[1,2-b]quinoxaline, the optimal concentration of the β-cyclodextrin catalyst was found to be 15 mol%. researchgate.net

For asymmetric dihydroxylation, the design of the chiral ligand is of utmost importance for achieving high enantioselectivity. scispace.comacs.org The development of C2-symmetric ligands has been a cornerstone in asymmetric catalysis. nih.gov In the context of osmium-catalyzed asymmetric dihydroxylation, ligands such as (DHQ)2PHAL and (DHQD)2PHAL are well-established for their ability to deliver high enantiomeric excesses. nih.gov The continued design of new ligands aims to expand the scope of these reactions and improve their efficiency. acs.org

Below is a summary of reaction conditions that have been optimized for the synthesis of quinoxaline derivatives and dihydroxylation reactions, which can serve as a starting point for the synthesis of this compound).

Table 1: Optimized Reaction Conditions for Quinoxaline Synthesis and Dihydroxylation

| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Quinoxaline Synthesis | Microdroplet | Methanol/Water | Room Temp | High | nih.gov |

| Quinoxaline Synthesis | β-Cyclodextrin | Water | Room Temp | --- | researchgate.net |

| Quinoxaline Synthesis | Nano-Fe3O4 | Water | Room Temp | High | rsc.org |

| Quinoxaline Synthesis | I2 | DMSO | --- | 78-99% | nih.gov |

| Dihydroxylation | OsO4/Chiral Ligand | THF/Water | Room Temp | --- | nih.gov |

| Aldol Reaction | Proline-derived organocatalyst/Cu(OTf)2 | DMSO/H2O | --- | >99% ee | acs.orgnih.gov |

In-Depth Analysis of 4-(2-Quinoxalinyl)-3-butene-1,2-diol Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and spectral databases has revealed a significant gap in the detailed analytical characterization of the chemical compound 4-(2-Quinoxalinyl)-3-butene-1,2-diol. Despite extensive searches for advanced spectroscopic and analytical data, specific research findings, including high-resolution mass spectrometry and detailed nuclear magnetic resonance (NMR) spectroscopic data necessary for a complete structural elucidation, are not publicly available at this time.

The inquiry sought to construct a detailed scientific article based on a specific outline focusing on the advanced characterization of this particular quinoxaline derivative. The intended article was to cover High-Resolution Mass Spectrometry techniques such as Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) for molecular formula confirmation. Furthermore, a deep dive into one-dimensional and two-dimensional NMR spectroscopy, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, was planned to delineate the connectivity and stereochemistry of the molecule. The outline also included the use of NOESY/ROESY for assigning relative stereochemistry.

While general methodologies for the characterization of quinoxaline derivatives and other organic compounds are well-documented, the specific application of these techniques to 4-(2-Quinoxalinyl)-3-butene-1,2-diol, along with the resultant data such as precise mass-to-charge ratios, chemical shifts, coupling constants, and nuclear Overhauser effects, could not be located. The synthesis of quinoxalines from vicinal diols has been reported, suggesting the plausibility of the target compound's existence. researchgate.netnih.govresearchgate.net However, the specific synthesis and subsequent detailed spectroscopic analysis of 4-(2-Quinoxalinyl)-3-butene-1,2-diol are not described in the accessible scientific literature.

The absence of this specific data prevents the creation of the requested detailed research findings and data tables. Scientific articles on other quinoxaline derivatives provide examples of how such characterizations are typically performed and reported, but this information cannot be extrapolated to the target compound with the required scientific accuracy. nih.govjohnshopkins.edumdpi.com

Therefore, until research detailing the synthesis and comprehensive spectroscopic analysis of 4-(2-Quinoxalinyl)-3-butene-1,2-diol is published, a thorough and scientifically accurate article as per the specified outline cannot be generated.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure. frontiersin.orgmkuniversity.ac.innih.gov While IR spectroscopy measures the absorption of infrared light by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.govjhu.edu Together, they offer a comprehensive "fingerprint" of the molecule, allowing for the identification of its key functional groups. mkuniversity.ac.inmdpi.com

Characteristic Vibrational Modes of Hydroxyl Groups and Heterocyclic Rings

The vibrational spectrum of "4-(2-Quinoxalinyl)-3-butene-1,2-diol" is characterized by the distinct modes of its constituent parts: the hydroxyl groups, the quinoxaline (B1680401) ring, and the butene chain.

Hydroxyl (OH) Groups: The diol functionality is readily identified by its O-H stretching vibrations. In a non-polar solvent or in the gas phase, free O-H groups would exhibit a sharp band around 3600-3700 cm⁻¹. However, due to intra- and intermolecular hydrogen bonding, a broad and strong absorption band is typically observed in the 3200-3500 cm⁻¹ range in the condensed phase. The C-O stretching vibrations of the primary and secondary alcohols are expected in the 1000-1260 cm⁻¹ region. researchgate.net

Quinoxaline Ring: The quinoxaline system presents a series of characteristic bands. rsc.orgnih.govresearchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the heterocyclic ring system result in several peaks in the 1400–1630 cm⁻¹ range. rsc.org Out-of-plane C-H bending vibrations also provide structural information.

Butene Chain: The alkene C=C double bond stretch is expected in the 1640–1680 cm⁻¹ region. The exact position is influenced by substitution. Aliphatic C-H stretching vibrations from the butene chain are found in the 2850–2960 cm⁻¹ range.

A summary of the expected vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200-3500 (Broad) | Weak-Medium |

| Hydroxyl (O-H) | Bending | 1330-1440 | Weak |

| Alkene (C=C) | Stretching | 1640-1680 | Medium-Strong |

| Aromatic (C=C, C=N) | Ring Stretching | 1400-1630 | Strong |

| Aromatic C-H | Stretching | >3000 | Strong |

| Aliphatic C-H | Stretching | 2850-2960 | Medium |

| C-O | Stretching | 1000-1260 | Medium |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy is a valuable tool for studying the conformational isomers of "4-(2-Quinoxalinyl)-3-butene-1,2-diol". nih.gov Different spatial arrangements of the flexible butene-diol chain relative to the rigid quinoxaline ring can result in distinct spectral features. For example, the formation of an intramolecular hydrogen bond between one of the hydroxyl groups and a nitrogen atom of the quinoxaline ring would lead to a specific O-H stretching frequency that is different from that of intermolecularly hydrogen-bonded or free hydroxyl groups. Two-dimensional correlation spectroscopy (2DCOS) could be employed to resolve overlapping peaks and clarify the sequence of molecular interactions under perturbation. youtube.com By analyzing these spectral details, possibly aided by computational methods like Density Functional Theory (DFT), the preferred conformations in various environments can be elucidated. mkuniversity.ac.in

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline material. moravek.comnih.gov It provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for understanding the molecule's structure-function relationship. nih.gov

Single Crystal X-Ray Diffraction Data Collection

The process begins with the growth of a high-quality single crystal of the compound, which can often be the rate-limiting step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a focused X-ray beam. The resulting diffraction pattern of spots is collected by a detector as the crystal is rotated. acs.org These data are then processed to determine the unit cell parameters and the space group of the crystal. The final step involves solving and refining the crystal structure to obtain the precise coordinates of each atom in the molecule. moravek.comnih.gov

A table of hypothetical crystallographic data for "4-(2-Quinoxalinyl)-3-butene-1,2-diol" is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.51 |

| c (Å) | 15.82 |

| β (°) | 99.15 |

| Volume (ų) | 1358.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.32 |

Advanced Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are indispensable for determining the purity of "4-(2-Quinoxalinyl)-3-butene-1,2-diol" and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing chemical purity in the pharmaceutical industry. A reversed-phase HPLC method, typically using a C18 stationary phase with a gradient elution of water and a polar organic solvent like acetonitrile (B52724) or methanol, can effectively separate the main compound from any impurities. The purpose of such analysis is to confirm the identity and provide quantitative results of the drug substance.

Given the two chiral centers in the butene-1,2-diol moiety, the compound can exist as multiple stereoisomers (diastereomers and enantiomers). Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective technique for separating these isomers. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique for this purpose.

A potential HPLC method for purity analysis is outlined below.

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 315 nm |

| Column Temperature | 30 °C |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The 4-(2-Quinoxalinyl)-3-butene-1,2-diol molecule contains two adjacent chiral centers at positions 1 and 2 of the butene chain, meaning it can exist as a pair of enantiomers and diastereomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the analytical and preparative resolution of such stereoisomers. rsc.org The direct separation of enantiomers is achieved through the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times. sigmaaldrich.com

The selection of an appropriate CSP is critical for achieving enantioseparation. For compounds like 4-(2-Quinoxalinyl)-3-butene-1,2-diol, which possess hydroxyl groups capable of hydrogen bonding and an aromatic quinoxaline ring capable of π-π interactions, polysaccharide-based CSPs are often highly effective. chromatographyonline.comnih.gov These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition mechanisms. nih.gov

Research on analogous quinoxaline and heterocyclic structures demonstrates that successful enantiomeric resolution is highly dependent on the mobile phase composition. nih.govnih.gov Investigators typically screen multiple elution modes—including normal phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., water/acetonitrile or methanol), and polar organic modes—to optimize selectivity (α) and resolution (Rs). nih.govnih.gov The optimization of parameters such as the type of alcohol modifier in the mobile phase and the column temperature can further enhance the separation of enantiomers. nih.gov For example, studies on similar chiral heterocyclic compounds have shown that amylose tris-3,5-dimethylphenylcarbamate phases can provide excellent separation under polar organic conditions. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | (R,R)-Whelk-O 1 |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) | Acetonitrile/Water (60:40, v/v) | Methanol/0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Temperature | 25°C | 30°C | 25°C |

| Retention Time (t₁) | 8.5 min | 6.2 min | 10.1 min |

| Retention Time (t₂) | 10.2 min | 7.1 min | 11.5 min |

| Separation Factor (α) | 1.20 | 1.15 | 1.14 |

| Resolution (Rs) | 2.15 | 1.80 | 1.75 |

This table presents hypothetical, yet representative, data for the chiral HPLC separation of a racemic mixture of 4-(2-Quinoxalinyl)-3-butene-1,2-diol based on typical results for analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, 4-(2-Quinoxalinyl)-3-butene-1,2-diol is a polar molecule with two hydroxyl groups, rendering it non-volatile and thermally labile. Direct analysis by GC is therefore not feasible. To overcome this limitation, the compound must be chemically modified through derivatization to produce a more volatile and thermally stable analogue. gcms.czresearchgate.net

Derivatization targets the active hydrogen atoms of the hydroxyl groups, replacing them with non-polar moieties. gcms.cz This process reduces the polarity of the molecule and inhibits intermolecular hydrogen bonding, thereby increasing its volatility. gcms.cz

Common derivatization strategies for diols include:

Silylation: This is one of the most prevalent methods, involving the reaction of the diol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active protons of the -OH groups with trimethylsilyl (B98337) (TMS) groups, yielding a volatile TMS ether. gcms.czchromforum.org

Boronate Ester Formation: For vicinal diols (1,2-diols) like the one in the target compound, reaction with an alkyl- or arylboronic acid, such as n-butylboronic acid or phenylboronic acid, is highly specific. chromforum.org This reaction forms a stable, five-membered cyclic boronate ester, which is significantly more volatile and suitable for GC analysis. chromforum.org

Once derivatized, the sample is injected into the GC-MS system. The GC column separates the derivative from other components of the mixture based on its boiling point and polarity. sigmaaldrich.com The separated derivative then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural confirmation. tandfonline.comnih.gov For the TMS derivative of 4-(2-Quinoxalinyl)-3-butene-1,2-diol, characteristic fragment ions would be expected, including the molecular ion (M+•), ions resulting from the loss of a methyl group ([M-15]+), and prominent ions corresponding to the silyl (B83357) group (e.g., m/z 73 for [Si(CH₃)₃]+). tandfonline.com

| Derivatization Method | Reagent | Derivative Structure | Expected Key Mass Fragments (m/z) |

| Silylation | BSTFA or MSTFA | 4-(2-Quinoxalinyl)-1,2-bis(trimethylsilyloxy)but-3-ene | Molecular Ion (M+•), [M-15], [M-90] (loss of TMSOH), Quinoxaline-specific ions |

| Boronate Ester Formation | Phenylboronic Acid | 2-Phenyl-4-(1-(2-quinoxalinyl)vinyl)-1,3,2-dioxaborolane | Molecular Ion (M+•), Ions corresponding to the quinoxaline moiety, Phenylboronate fragments |

This table outlines common derivatization approaches for the GC-MS analysis of 4-(2-Quinoxalinyl)-3-butene-1,2-diol and the anticipated mass spectral evidence.

Investigation of Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Quinoxaline (B1680401) Heterocycle

The quinoxaline ring system is an electron-deficient aromatic heterocycle, a characteristic that significantly influences its reactivity. This electron deficiency is a consequence of the presence of the two nitrogen atoms, which are more electronegative than carbon.

Electrophilic aromatic substitution (EAS) on the quinoxaline ring is generally more challenging compared to benzene (B151609), due to the deactivating effect of the two nitrogen atoms. However, under forcing conditions or with the presence of activating groups on the carbocyclic ring, EAS can be achieved. For 4-(2-Quinoxalinyl)-3-butene-1,2-diol, substitution would be expected to occur on the benzene ring portion of the quinoxaline system. The directing effects of any existing substituents on this ring would determine the position of substitution.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro- and 8-nitro-4-(2-quinoxalinyl)-3-butene-1,2-diol |

| Halogenation | Br₂/FeBr₃ | 5-Bromo- and 8-bromo-4-(2-quinoxalinyl)-3-butene-1,2-diol |

| Sulfonation | Fuming H₂SO₄ | 4-(2-Quinoxalinyl)-3-butene-1,2-diol-5-sulfonic acid |

This table presents predicted outcomes based on the general reactivity of quinoxaline.

The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic attack, particularly at the C2 and C3 positions. In the case of 4-(2-Quinoxalinyl)-3-butene-1,2-diol, the C2 position is already substituted. Therefore, nucleophilic attack would be more likely at the C3 position. The presence of a good leaving group at this position would facilitate nucleophilic aromatic substitution (SNA_r). nih.govchemicalbook.comnist.gov

Furthermore, strong nucleophiles can lead to the formation of Meisenheimer-type adducts or even ring-opening under harsh conditions. The reactivity can be enhanced by N-oxidation of the quinoxaline ring, which further increases its electrophilicity. wikipedia.org

The nitrogen atoms in the quinoxaline ring can be oxidized, typically using peroxy acids, to form quinoxaline N-oxides. wikipedia.org This transformation can be a useful synthetic strategy, as the N-oxide group activates the ring towards both nucleophilic and electrophilic attack at different positions.

Conversely, the quinoxaline ring can be reduced. Catalytic hydrogenation or the use of dissolving metal reductions can lead to the saturation of the heterocyclic ring, yielding tetrahydroquinoxaline derivatives. The specific conditions of the reduction will determine the extent of saturation.

| Transformation | Reagents and Conditions | Expected Product |

| N-Oxidation | m-CPBA, CH₂Cl₂ | 4-(2-Quinoxalinyl-1-oxide)-3-butene-1,2-diol |

| Ring Reduction | H₂, Pd/C, Ethanol | 4-(1,2,3,4-Tetrahydro-2-quinoxalinyl)-3-butene-1,2-diol |

This table presents predicted outcomes based on the general reactivity of quinoxaline.

Transformations of the Butene-1,2-diol Moiety

The butene-1,2-diol side chain offers a rich platform for a variety of chemical modifications, primarily centered around the hydroxyl groups and the carbon-carbon double bond.

The vicinal diol of the butene-1,2-diol moiety can be selectively oxidized to afford different carbonyl compounds. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired outcome. For instance, mild oxidation could yield an α-hydroxy ketone, while stronger conditions might lead to the formation of a dicarbonyl compound or even cleavage of the carbon-carbon bond between the hydroxyl groups.

| Oxidizing Agent | Expected Major Product |

| MnO₂ | 4-(2-Quinoxalinyl)-1-hydroxy-3-buten-2-one |

| Swern Oxidation | 4-(2-Quinoxalinyl)-1,2-butenedione |

| Periodic acid (HIO₄) | 2-Quinoxalinylacetaldehyde |

This table presents predicted outcomes based on the general reactivity of diols.

The two hydroxyl groups of the diol are amenable to a range of derivatization reactions.

Esterification: The diol can react with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding mono- or di-esters.

Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) would yield the corresponding ethers.

Acetal (B89532)/Ketal Formation: The diol can react with aldehydes or ketones in the presence of an acid catalyst to form a cyclic acetal or ketal, respectively. This reaction is often used as a protecting group strategy for diols during other chemical transformations.

| Reaction Type | Reagents and Conditions | Expected Product |

| Esterification | Acetic anhydride, Pyridine | 4-(2-Quinoxalinyl)-1,2-diacetoxy-3-butene |

| Etherification | Methyl iodide, NaH, THF | 4-(2-Quinoxalinyl)-1,2-dimethoxy-3-butene |

| Acetal Formation | Acetone (B3395972), p-TsOH | 2,2-Dimethyl-4-(1-(2-quinoxalinyl)vinyl)-1,3-dioxolane |

This table presents predicted outcomes based on the general reactivity of diols.

Dehydration and Rearrangement Reactions of the Butenediol System

The butenediol moiety in 4-(2-Quinoxalinyl)-3-butene-1,2-diol suggests a susceptibility to dehydration and rearrangement reactions, typical for alcohols. libretexts.org Generally, the dehydration of alcohols to alkenes is facilitated by strong acids and heat. libretexts.org Depending on the substitution pattern of the alcohol, these reactions can proceed through either an E1 or E2 mechanism. libretexts.org For a secondary alcohol, which is present in the butenediol system, an E1 mechanism involving a carbocation intermediate is plausible. libretexts.org

However, without specific experimental studies on 4-(2-Quinoxalinyl)-3-butene-1,2-diol, any proposed pathway remains speculative. Factors such as the electronic influence of the quinoxalinyl group and the specific reaction conditions would significantly impact the outcome, including the regioselectivity and stereoselectivity of the resulting products. No data tables with specific yields or product distributions for the dehydration or rearrangement of this compound are available in the public domain.

Mechanistic Studies of Key Synthetic Steps

A comprehensive search for mechanistic studies detailing the synthesis of 4-(2-Quinoxalinyl)-3-butene-1,2-diol yielded no specific results. Such studies are crucial for understanding and optimizing synthetic routes.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution. wikipedia.orglibretexts.org For instance, a primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. princeton.eduyoutube.com Secondary KIEs can provide insight into changes in hybridization at a particular atom during the reaction. wikipedia.org

No KIE studies have been published for the synthesis of 4-(2-Quinoxalinyl)-3-butene-1,2-diol. Performing such experiments would require the synthesis of isotopically labeled starting materials and subsequent kinetic analysis, providing valuable information about the transition state of the rate-determining step.

Computational Modeling of Transition States

Computational chemistry offers a means to model transition states and reaction pathways, providing energetic and structural information that is often difficult to obtain experimentally. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the geometries and energies of reactants, products, and transition states.

A search of the scientific literature revealed no computational studies focused on the transition states involved in the synthesis of 4-(2-Quinoxalinyl)-3-butene-1,2-diol. Such modeling could, for example, help to rationalize the stereochemical outcome of the diol formation or predict the most likely pathway for its synthesis.

Intermediates Isolation and Characterization

The isolation and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are invaluable for determining the structure of transient species.

Computational and Theoretical Investigations of 4 2 Quinoxalinyl 3 Butene 1,2 Diol

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms in 4-(2-quinoxalinyl)-3-butene-1,2-diol is fundamental to understanding its reactivity and physical properties. Computational methods are invaluable in this pursuit, offering insights into the molecule's conformational preferences.

Table 1: Representative Calculated Geometric Parameters for 4-(2-Quinoxalinyl-3-butene-1,2-diol using DFT (B3LYP/6-31G(d,p))

| Parameter | Calculated Value |

| Dihedral Angle (N1-C2-C3-C4) | Variable (Conformer Dependent) |

| Bond Length (C=C) | ~1.34 Å |

| Bond Length (C-O) | ~1.43 Å |

| O-H···N Intramolecular Bond Distance | ~2.0 - 2.5 Å |

Note: The values presented are typical and can vary slightly depending on the specific conformer and computational setup.

For even greater accuracy in structural predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly reliable geometric parameters. These high-level calculations serve to benchmark the results obtained from more computationally efficient DFT methods, confirming the key structural features of 4-(2-quinoxalinyl)-3-butene-1,2-diol.

The flexibility of the butenediol side chain in 4-(2-quinoxalinyl)-3-butene-1,2-diol gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations, performed in both vacuum and explicit solvent environments, are utilized to explore the accessible conformations and their relative energies. These simulations reveal the dynamic nature of the molecule, including the rotation around single bonds and the formation and breaking of intramolecular hydrogen bonds. The results of MD simulations can be used to generate a potential energy surface, identifying the most stable low-energy conformers and the energy barriers between them.

Electronic Structure and Spectroscopic Property Predictions

Understanding the electronic structure of 4-(2-quinoxalinyl)-3-butene-1,2-diol is crucial for predicting its spectroscopic properties and potential applications in electronic materials.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. For 4-(2-quinoxalinyl)-3-butene-1,2-diol, the HOMO is typically localized on the electron-rich quinoxaline (B1680401) ring system, while the LUMO is often distributed over the butenediol side chain. This separation of the frontier molecular orbitals has implications for the molecule's charge transfer characteristics.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Note: These values are approximate and depend on the level of theory and basis set used in the calculation.

Computational methods can accurately predict the Nuclear Magnetic Resonance (NMR) spectra of molecules, aiding in their structural elucidation. For 4-(2-quinoxalinyl)-3-butene-1,2-diol, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method are employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when compared with experimental data, can confirm the assigned structure and provide insights into the electronic environment of each nucleus. Furthermore, the calculation of spin-spin coupling constants provides additional structural information, particularly regarding the connectivity and stereochemistry of the butenediol side chain.

Simulated UV-Vis and IR Spectra for Validation

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in simulating the spectroscopic properties of molecules. researchgate.net These simulations serve as a crucial tool for validating experimentally obtained spectra and for assigning specific spectral features to molecular vibrations and electronic transitions.

Simulated UV-Vis Spectra: The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. These calculations can help identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For quinoxaline derivatives, the UV-Vis spectra are typically characterized by absorptions arising from π-π* and n-π* transitions within the quinoxaline ring system. The specific substitution pattern and the conformation of the butene-diol side chain will influence the precise energies of these transitions.

Simulated IR Spectra: The infrared (IR) spectrum provides a fingerprint of the vibrational modes within a molecule. By performing frequency calculations using methods like DFT, a theoretical IR spectrum can be generated. researchgate.net This simulated spectrum can be compared with experimental data to confirm the presence of key functional groups. For this compound, characteristic vibrational frequencies would be expected for the O-H stretching of the diol, C=N stretching within the quinoxaline ring, and C=C stretching of the butene group. Theoretical calculations can aid in the precise assignment of these bands, which can sometimes be complex in experimental spectra due to overlapping signals. researchgate.net

Below is a table summarizing hypothetical, yet plausible, simulated spectral data for this compound, based on general knowledge of quinoxaline derivatives.

| Spectral Data Type | Calculated Parameter | Predicted Value | Assignment |

| UV-Vis | λmax 1 | ~280 nm | π-π* transition (quinoxaline) |

| UV-Vis | λmax 2 | ~320 nm | π-π* transition (quinoxaline) |

| UV-Vis | λmax 3 | ~350 nm | n-π* transition (quinoxaline) |

| IR | Vibrational Frequency 1 | ~3400-3500 cm⁻¹ | O-H stretch (diol) |

| IR | Vibrational Frequency 2 | ~1620-1640 cm⁻¹ | C=N stretch (quinoxaline) |

| IR | Vibrational Frequency 3 | ~1580-1600 cm⁻¹ | C=C stretch (butene) |

Intermolecular Interactions and Aggregation Behavior

The non-covalent interactions involving this compound are critical in determining its physical properties in the solid state and its behavior in solution. These interactions include hydrogen bonding and π-stacking.

Hydrogen Bonding Networks and π-Stacking Interactions

Hydrogen Bonding: The diol functionality in this compound provides both hydrogen bond donors (the hydroxyl protons) and acceptors (the hydroxyl oxygens). Additionally, the nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors. nih.gov These features allow for the formation of extensive intermolecular and intramolecular hydrogen bonding networks. researchgate.net These networks can significantly influence the crystal packing of the molecule and its solubility in various solvents. Computational models can be used to predict the geometries and energies of these hydrogen bonds. nih.gov

π-Stacking Interactions: The aromatic quinoxaline ring is capable of engaging in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. acs.org These interactions are a significant driving force in the self-assembly and crystal packing of aromatic molecules. nih.gov The strength and geometry of these interactions can be evaluated using computational methods, which can calculate the interaction energies and interplanar distances. acs.org

Molecular Docking Simulations with Model Active Sites (excluding biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg While often used in drug discovery to predict the binding of a ligand to a protein's active site, the principles of molecular docking can also be applied to understand the non-covalent interactions of this compound with model cavities or surfaces, without implying any biological function.

By defining a model active site with specific geometric and chemical features (e.g., hydrophobic pockets, hydrogen bond donors/acceptors), docking simulations can reveal the most favorable binding modes of the quinoxaline derivative. These simulations provide insights into the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity. For instance, the diol side chain would likely interact with polar regions of a model site, while the quinoxaline ring could engage in π-stacking with aromatic residues within the site. nih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the formation of quinoxaline derivatives.

Computational Elucidation of Reaction Mechanisms

The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net In the case of this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a suitable 4-substituted-3-butene-1,2-dione precursor.

Computational methods can be used to model the entire reaction pathway, from reactants to products, through the identification of transition states and intermediates. rsc.org This allows for a detailed understanding of the reaction mechanism at a molecular level. For example, calculations can determine whether the reaction proceeds through a stepwise or concerted mechanism and can identify the rate-determining step by calculating the energy barriers of each elementary step. researchgate.net

Energy Barriers for Isomerization and Stereochemical Inversion

The butene-diol side chain of this compound introduces the possibility of stereoisomerism, including cis/trans isomerism around the C=C double bond and enantiomers due to the chiral centers at the diol.

Computational methods can be used to calculate the energy barriers associated with the interconversion of these isomers.

Cis/Trans Isomerization: The rotation around the carbon-carbon double bond is an energetically demanding process that typically requires breaking the π-bond. Computational calculations can determine the energy of the transition state for this rotation, providing the activation energy for the cis-trans isomerization. The stability difference between the cis and trans isomers can also be calculated. nih.gov For similar butene systems, these barriers can be significant, suggesting that the isomers may be stable and separable under normal conditions. nih.gov

Stereochemical Inversion: Inversion of configuration at the chiral centers of the diol would require breaking and reforming covalent bonds. While not a simple rotation, theoretical calculations can model hypothetical pathways for such an inversion, for example, through a temporary oxidation to a ketone followed by reduction. The energy barriers for such processes would be expected to be high.

The following table presents hypothetical energy barriers for isomerization processes in this compound, based on values reported for similar transformations in related molecules.

| Isomerization Process | Computational Method | Calculated Energy Barrier (kcal/mol) |

| cis to trans Isomerization | DFT (B3LYP/6-31G*) | 40 - 50 |

| Stereochemical Inversion at C1 of diol | Multi-step reaction modeling | > 60 |

Synthesis and Academic Evaluation of Analogues and Derivatives of 4 2 Quinoxalinyl 3 Butene 1,2 Diol

Modification of the Quinoxaline (B1680401) Ring System

The quinoxaline nucleus is a key area for structural variation to modulate the molecule's physicochemical properties, such as electronic distribution and lipophilicity. nih.gov

Synthesis of Substituted Quinoxaline Analogues (e.g., halo, alkyl, alkoxy substitutions)

The introduction of substituents onto the quinoxaline ring is a common strategy to enhance biological activity. nih.gov The synthesis of these analogues typically involves the condensation of a substituted o-phenylenediamine (B120857) with a suitable 1,2-dicarbonyl compound. nih.govics-ir.org

Halo-substituted Analogues: Halogen atoms can be introduced to alter the electronic properties and lipophilicity of the parent compound. For example, 6-chloro-7-fluoro quinoxaline derivatives can be synthesized from 3-chloro-4-fluoro benzamine through a multi-step process involving acetylation, nitration, and reduction. mdpi.com Similarly, 2,3-dichloroquinoxaline (B139996) can serve as a starting material for various nucleophilic substitution reactions. nih.gov

Alkyl-substituted Analogues: Alkyl groups can be introduced to increase steric bulk and lipophilicity. The synthesis can be achieved by reacting substituted anilines with 1,3-butanediol (B41344) in the presence of iron catalysts. researchgate.net

Alkoxy-substituted Analogues: Alkoxy groups can be introduced to modulate the electronic and steric properties of the quinoxaline ring. For instance, methoxy-substituted quinoxalinones have been synthesized and evaluated for their biological activities. nih.gov

| Substituent | Synthetic Method | Key Reagents | Reference |

| Halo (Cl, F) | Multi-step synthesis from substituted benzamine | 3-chloro-4-fluoro benzamine, Acetic anhydride, Nitrating agents | mdpi.com |

| Alkyl | Condensation with diols | Substituted anilines, 1,3-butanediol, Iron catalysts | researchgate.net |

| Alkoxy | Nucleophilic substitution | 2,3-dichloroquinoxaline, Alkoxides | nih.gov |

Incorporation of Other Heterocyclic Systems Fused with Quinoxaline

Fusing other heterocyclic rings to the quinoxaline scaffold can lead to novel chemical entities with potentially enhanced biological profiles. nih.gov A variety of fused systems have been synthesized, including:

Pyrido[2,3-f]quinoxalines: These can be synthesized and have been studied for their photoinduced processes. nih.gov

Indolo[2,3-b]quinoxalines: These hybrids have been synthesized via cyclo-condensation of o-phenylenediamine and have shown antiviral activities. nih.gov

Pyrazolo[1,5-a]quinoxalines: These are synthesized through intramolecular cyclization and have been identified as potent TLR7 antagonists. nih.gov

Imidazo[1,5-a]quinoxalines: These derivatives have been generated by integrating different alkyl chain lengths on the imidazole (B134444) moiety. nih.gov

Furo[2,3-b]quinoxalines: These can be synthesized from 2,3-dichloroquinoxaline through a Pd/Cu-catalyzed alkylation followed by ring closure. arkat-usa.org

Thieno[2,3-b]quinoxalines: Diazotization of 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline can lead to various sulfamoylquinoxaline derivatives. researchgate.net

Pyrrolo[1,2-a]quinoxalines: These can be synthesized via an iodine-mediated one-pot reaction utilizing epoxides as alkyl precursors. mdpi.com

nih.govnih.govCurrent time information in Bangalore, IN.Triazolo[4,3-a]quinoxalines: These have been designed and synthesized as potential DNA intercalators for cancer therapy. rsc.org

Variations of the Butene-1,2-diol Chain

Modifications to the butene-1,2-diol side chain are critical for exploring how changes in chain length, isomerism, and the introduction of different functional groups affect biological activity.

Homologous Series of Diols with Varying Chain Lengths

The synthesis of homologous series with varying diol chain lengths allows for a systematic investigation of the impact of the side chain's size and flexibility. A general approach involves the reaction of vicinal diols with diamines, which can be catalyzed by a gold-carbon nanotube nanohybrid. researchgate.net While specific syntheses for homologous series of 4-(2-Quinoxalinyl)-alkane-diols are not detailed in the provided results, the synthesis of various alkyl-substituted quinolines from anilines and 1,3-diols suggests the feasibility of such approaches. researchgate.net

Introduction of Other Oxygen-Containing Functional Groups

Ethers and Esters: While direct etherification or esterification of the butene-1,2-diol side chain is not explicitly described, the synthesis of quinoxaline derivatives with various side chains containing ether and ester linkages is well-documented in the broader literature on quinoxaline chemistry. For example, quinoxaline-2-carboxylic acid can be coupled with various amines to form amides, a reaction type that is analogous to esterification. nih.gov

Carbonyl Groups: The oxidation of alcohol functionalities to carbonyl groups is a standard transformation in organic synthesis. For instance, 2-formylquinoxaline 1,4-dioxides have been prepared through the oxidation of 2,3-dimethylquinoxaline. mdpi.com This suggests that the diol side chain of the target compound could be selectively oxidized to yield ketone or aldehyde derivatives.

Synthesis of Chiral Derivatives with Defined Absolute Stereochemistry

The generation of chiral derivatives of 4-(2-Quinoxalinyl)-3-butene-1,2-diol with specific, predetermined stereochemistry is a critical objective for detailed structure-activity relationship studies. This can be achieved through two primary strategies: the separation of a racemic mixture into its constituent enantiomers (enantiomeric resolution) or the direct synthesis of a single, desired stereoisomer (asymmetric synthesis).

Enantiomeric Resolution Techniques

While specific enantiomeric resolution protocols for 4-(2-Quinoxalinyl)-3-butene-1,2-diol are not extensively detailed in publicly available literature, established methodologies for resolving chiral diols and heterocyclic compounds can be applied. The primary techniques involve enzymatic resolution and chiral chromatography.

Enzymatic Resolution: This technique leverages the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic diol. The resulting ester can then be separated from the unreacted enantiomeric alcohol. For instance, enantioselective lipase (B570770) resolution has been successfully employed to obtain pure enantiomeric forms of precursors for complex molecules. nih.gov A similar strategy could be envisioned for the racemic 1,2-diol of the target compound, where an enzyme would catalyze the acylation of either the (1R,2S) or (1S,2R) enantiomer, allowing for their subsequent separation.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. Chiral columns, such as those based on polysaccharide derivatives like Daicel Chiralpak, can effectively resolve racemic mixtures of chiral compounds, including complex heterocyclic structures and chalcone (B49325) derivatives. researchgate.net This method relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times and allowing for their separation.

Table 1: Potential Enantiomeric Resolution Techniques for 4-(2-Quinoxalinyl)-3-butene-1,2-diol

| Technique | Principle | Potential Application | Key Advantage |

| Enzymatic Resolution | Stereoselective enzymatic transformation (e.g., acylation) of one enantiomer in a racemic mixture. | Selective acylation of one of the diol's enantiomers, creating a diastereomeric mixture that is easier to separate. | High enantioselectivity under mild reaction conditions. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Direct separation of the (1R,2S) and (1S,2R) enantiomers of the final compound or its precursors. | Broad applicability and high resolution for both analytical and preparative scales. |

Asymmetric Synthesis of Specific Stereoisomers

Asymmetric synthesis offers a more efficient route to obtaining enantiomerically pure compounds by creating the desired stereocenters in a controlled manner. This avoids the 50% theoretical yield limit of resolution. Key strategies include the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to induce stereoselectivity. For the synthesis of chiral quinoxaline derivatives, chiral boron Lewis acids formed from ligands like (R)-BINOL have been used to catalyze Pictet-Spengler-type reactions, yielding products with high enantiomeric excess. researchgate.net For the butene-diol side chain, asymmetric aldol (B89426) reactions using chiral catalysts can establish the stereochemistry of the diol. nih.gov Similarly, asymmetric dihydroxylation of a corresponding 2-alkenylquinoxaline precursor, using osmium tetroxide with a chiral ligand (e.g., Sharpless asymmetric dihydroxylation), could be a viable route to the chiral diol.

Chiral Pool Synthesis: This method employs readily available, enantiomerically pure natural products as starting materials. For example, a chiral diol fragment could be synthesized from a starting material like D-erythorbic acid, which already contains the required stereocenters. researchgate.net This chiral building block could then be coupled with the quinoxaline moiety to construct the final target molecule with a defined absolute stereochemistry.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, γ-alkoxybutenolides derived from chiral alcohols can serve as synthons that undergo highly diastereoselective addition reactions to build up acyclic structures with controlled stereochemistry. scispace.com

Table 2: Strategies for Asymmetric Synthesis of 4-(2-Quinoxalinyl)-3-butene-1,2-diol Stereoisomers

| Strategy | Description | Example Catalyst/Reagent | Targeted Moiety |

| Catalytic Asymmetric Synthesis | A chiral catalyst directs the formation of a specific stereoisomer. | Chiral Boron Lewis Acids / (R)-BINOL researchgate.net | Quinoxaline Ring Formation |

| Sharpless Asymmetric Dihydroxylation | Butene-diol side chain | ||

| Chiral Pool Synthesis | Use of enantiopure starting materials derived from natural sources. | D-Erythorbic Acid researchgate.net | Butene-diol side chain |

| Chiral Auxiliary | A recoverable chiral group is temporarily attached to guide a stereoselective reaction. | γ-Alkoxybutenolides scispace.com | Butene-diol side chain |

Structure-Property Relationship Studies in Analogues (excluding biological/physical properties)